3-Fluoropyridine-4-sulfonyl fluoride 3-Fluoropyridine-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13713113
InChI: InChI=1S/C5H3F2NO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
SMILES: C1=CN=CC(=C1S(=O)(=O)F)F
Molecular Formula: C5H3F2NO2S
Molecular Weight: 179.15 g/mol

3-Fluoropyridine-4-sulfonyl fluoride

CAS No.:

Cat. No.: VC13713113

Molecular Formula: C5H3F2NO2S

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoropyridine-4-sulfonyl fluoride -

Specification

Molecular Formula C5H3F2NO2S
Molecular Weight 179.15 g/mol
IUPAC Name 3-fluoropyridine-4-sulfonyl fluoride
Standard InChI InChI=1S/C5H3F2NO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
Standard InChI Key WEVPTEAXPXCJJV-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1S(=O)(=O)F)F
Canonical SMILES C1=CN=CC(=C1S(=O)(=O)F)F

Introduction

Chemical Structure and Physicochemical Properties

3-Fluoropyridine-4-sulfonyl fluoride features a pyridine ring substituted at the 3-position with fluorine and at the 4-position with a sulfonyl fluoride group. The molecular structure imparts strong electron-withdrawing characteristics, enhancing reactivity toward nucleophiles. Key physicochemical parameters include:

  • Molecular Formula: C₅H₃F₂NO₂S

  • Molecular Weight: 175.16 g/mol

  • Electrophilic Reactivity: The sulfonyl fluoride group (SO₂F) undergoes rapid reactions with amines, thiols, and hydroxyl groups under mild conditions .

The compound’s stability in aqueous environments contrasts with its reactivity in organic solvents, making it suitable for diverse synthetic applications.

Synthesis and Industrial Production

Electrochemical Oxidative Fluorination

Recent advancements in sulfonyl fluoride synthesis emphasize electrochemical methods. A seminal study demonstrated the direct conversion of thiols to sulfonyl fluorides using potassium fluoride (KF) in a biphasic system (CH₃CN/1 M HCl) with graphite/stainless steel electrodes . Key findings include:

ParameterCondition/Result
Fluoride SourceKF (5 equiv)
Solvent SystemCH₃CN/1 M HCl
ElectrodesGraphite/Stainless Steel
Yield74% (isolated)
Cost EfficiencyKF ($8/mol) vs Selectfluor ($407/mol)

This method avoids expensive fluorinating agents, leveraging KF’s dual role as electrolyte and nucleophile. The reaction proceeds via disulfide intermediates, with subsequent anodic oxidation forming sulfonyl fluorides .

Nucleophilic Substitution Pathways

Industrial-scale production often employs nucleophilic substitution of chlorinated precursors. For example, 4-chloro-3-fluoropyridine reacts with KF under mild conditions, achieving high fluorination efficiency. Scalable protocols utilize sulfuryl fluoride (SO₂F₂) or solid reagents like fluorodiimide (FDIT), ensuring cost-effective manufacturing.

Chemical Reactivity and SuFEx Applications

Sulfur(VI) Fluoride Exchange (SuFEx)

The compound’s sulfonyl fluoride group participates in SuFEx click chemistry, enabling covalent modifications of biomolecules. This reaction, catalyzed by bases, forms stable sulfonate esters or sulfonamides with applications in:

  • Bioconjugation: Labeling proteins at serine, cysteine, and lysine residues .

  • Polymer Chemistry: Synthesizing hydrolytically stable polymers for coatings and adhesives .

Substitution and Coupling Reactions

3-Fluoropyridine-4-sulfonyl fluoride undergoes nucleophilic substitution with amines to yield sulfonamides, critical intermediates in drug discovery. Suzuki–Miyaura cross-coupling reactions further expand its utility in constructing biaryl structures for pharmaceuticals.

Biological Activity and Medicinal Applications

Enzyme Inhibition

The compound covalently modifies catalytic residues in serine hydrolases, rendering it a potent enzyme inhibitor. Studies highlight its efficacy against:

Enzyme ClassBiological TargetInhibitory Mechanism
Serine HydrolasesAcetylcholinesteraseCovalent modification of Ser³⁰⁴
ProteasesTrypsinIrreversible binding to active site

Anti-Parasitic Activity

Screening against Trypanosoma brucei revealed sub-micromolar activity, positioning it as a lead candidate for African sleeping sickness therapy. Structural analogs demonstrate enhanced selectivity through fluorine’s electronegativity .

Comparative Analysis with Structural Analogs

The compound’s unique reactivity stems from synergistic effects between fluorine and sulfonyl fluoride groups. Contrasts with analogs include:

CompoundReactivity ProfileApplications
3-FluoropyridineLow electrophilicitySolvent, ligand synthesis
4-FluoropyridineModerate reactivityPharmaceutical intermediates
3,4-DifluoropyridineEnhanced metabolic stabilityCNS drug development

Future Directions and Research Gaps

Despite progress, challenges persist in optimizing aqueous solubility and minimizing off-target effects in biological systems. Advances in flow electrochemistry and computational modeling promise to address these limitations, enabling broader therapeutic utilization.

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